Silver trifluoroacetate
Overview
Description
Silver trifluoroacetate is a chemical compound utilized in various organic synthesis reactions. It serves as a source of the trifluoroacetyl group and is involved in the formation of nucleophilic sources of trifluoromethanethiolate when reacted with inorganic iodides, as demonstrated in the preparation of trifluoromethyl aryl sulfides . The compound also forms complex structures, such as a cyclic hexamer when crystallized with triphenylphosphine sulfide, indicating its ability to participate in the formation of metallacycles and coordination complexes .
Synthesis Analysis
Silver trifluoroacetate is synthesized through reactions involving silver compounds and trifluoroacetic entities. For instance, it can be used to catalyze the trifluoromethylalkynylation of unactivated alkenes, showcasing its role as a catalyst in the construction of carbon-carbon bonds . Additionally, it can self-assemble with diphosphine and dipyridyl ligands to form complex structures with varying stoichiometry, resulting in macrocyclic rings or one-dimensional polymers depending on the ligand chain length .
Molecular Structure Analysis
The molecular structure of silver trifluoroacetate has been studied using ab initio calculations, revealing the existence of monomeric and dimeric forms. In the gas phase, the monomer can adopt two conformers, one with coordination bonds between the silver atom and carboxyl oxygens, and another with O-Ag-F bridges . The compound also forms part of the assembly in silver-organic frameworks, where it is incorporated into multinuclear metal-ligand supramolecular synthons .
Chemical Reactions Analysis
Silver trifluoroacetate is involved in a variety of chemical reactions. It can react with hypervalent iodine reagents to catalyze the addition of trifluoromethylalkynyl groups to alkenes . It also participates in the assembly of organometallic networks with silver-ethynediide synthons and trifluoroacetate, forming coordination networks . Furthermore, it can interact with dppf ligands to form dinuclear complexes and coordination polymers with different bonding modes of trifluoroacetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of silver trifluoroacetate have been explored through spectroscopic, thermal, and electrochemical studies. Mixed-ligand complexes of silver(I) with derivatives of benzoyltrifluoroacetonate exhibit interesting thermal and electrochemical behaviors . The compound also forms layered structures with tetrahedral environments around the silver atoms when combined with 2-methylpyrazine . These studies highlight the versatility and complex behavior of silver trifluoroacetate in various chemical contexts.
Scientific Research Applications
Anion-Templated Silver Clusters :
- A study by Li et al. (2019) explored the use of a trivalent tetrahedral anion in the formation of a 26-nucleus silver cluster. This cluster exhibited unique light absorption and photoluminescent properties, highlighting the role of AgC₂F₃O₂ in developing novel silver clusters with potential applications in materials science (Li et al., 2019).
Chemical Vapor Deposition (CVD) for Superconducting Wires :
- Shapiro et al. (1992) utilized AgC₂F₃O₂ in the chemical vapor deposition (CVD) process to deposit silver films, particularly for superconducting wire applications. This study emphasizes the role of AgC₂F₃O₂ in producing high-quality silver films at low temperatures and pressures, which are crucial for the fabrication of superconducting materials (Shapiro et al., 1992).
Silver-Catalyzed Organic Synthesis :
- Yang and Tsui (2019) developed a catalytic method using silver(I) trifluoroacetate for the trifluoromethylalkynylation of unactivated alkenes. This method allows for the construction of two C-C bonds simultaneously, demonstrating the catalyst's efficacy in organic synthesis (Yang & Tsui, 2019).
Coordination Polymers and Frameworks :
- Hu and Mak (2013) synthesized silver(I) trifluoroacetate complexes containing various ancillary heteroaromatic N-donor ligands. These complexes form 3D supramolecular architectures, indicating the potential of AgC₂F₃O₂ in constructing coordination polymers with diverse structural motifs (Hu & Mak, 2013).
Photoluminescent Properties and Fluorescent Silver Nanoparticles :
- Maretti et al. (2009) highlighted the use of AgC₂F₃O₂ in the facile photochemical synthesis of highly fluorescent silver nanoparticles (AgFNP), showcasing its role in producing luminescent materials with potential applications in various fields (Maretti et al., 2009).
Silver-Catalyzed Hydrosilylation :
- Wile and Stradiotto (2006) demonstrated the chemoselective hydrosilylation of aldehydes using silver triflate, a process where AgC₂F₃O₂ plays a crucial role as a catalyst. This indicates its utility
Structural Analysis and Shielding Tensors :
- Griffin et al. (1972) used coherent averaging techniques to examine the 19F shielding tensors of the trifluoromethyl group in single crystals of silver trifluoroacetate. This research provides insights into the molecular structure and dynamics, which are essential in understanding the chemical behavior of silver trifluoroacetate in various applications (Griffin et al., 1972).
Anion-Dependent Structures of Luminescent Silver(I) Complexes :
- Seward et al. (2003) explored the structures of various silver(I) complexes with AgC₂F₃O₂, highlighting how different counterions can influence the mode of coordination and overall structure. This study reveals the versatility of AgC₂F₃O₂ in forming structurally diverse luminescent complexes (Seward et al., 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
silver;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Ag/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJPVUDYAMEDRM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Ag+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2AgF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062748 | |
Record name | Silver perfluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Hygroscopic and soluble in water; [Alfa Aesar MSDS] | |
Record name | Silver trifluoroacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17329 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Silver trifluoroacetate | |
CAS RN |
2966-50-9 | |
Record name | Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002966509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silver perfluoroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silver trifluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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